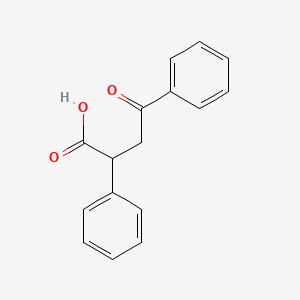

4-Oxo-2,4-diphenylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJVYXJKBFVHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287292 | |

| Record name | 4-oxo-2,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-96-1 | |

| Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 50151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4370-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-2,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Oxo-2,4-diphenylbutanoic Acid via a Multi-Step Approach Incorporating Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive, research-level overview of a robust multi-step synthesis for 4-oxo-2,4-diphenylbutanoic acid. This valuable γ-keto acid, featuring an α-aryl substitution, is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. As a direct, single-step synthesis is not readily achievable through standard methodologies, this guide details a strategic two-step pathway. The synthesis commences with the classic Friedel-Crafts acylation of benzene with succinic anhydride to form the key intermediate, 4-oxo-4-phenylbutanoic acid. Subsequently, a modern palladium-catalyzed α-arylation is employed to introduce the second phenyl group at the C2 position. This document provides a thorough examination of the underlying reaction mechanisms, detailed step-by-step experimental protocols, and critical analysis of the process parameters, offering a practical and scientifically grounded guide for researchers and professionals in the field.

Introduction and Synthetic Strategy

The synthesis of complex organic molecules with high precision is a cornerstone of modern drug discovery and materials science. This compound represents a class of α-aryl-γ-keto acids that are challenging to synthesize in a single transformation. The inherent reactivity of the starting materials and the desired substitution pattern necessitate a strategic, multi-step approach.

This guide delineates a logical and efficient two-step synthesis:

-

Step 1: Friedel-Crafts Acylation. The synthesis begins with the well-established Friedel-Crafts acylation of benzene with succinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride. This reaction reliably forms the 4-oxo-4-phenylbutanoic acid backbone.

-

Step 2: Palladium-Catalyzed α-Arylation. The second crucial step involves the introduction of a phenyl group at the α-position to the carboxylic acid. This is achieved through a modern cross-coupling reaction, specifically the palladium-catalyzed α-arylation of the carboxylic acid intermediate. This transformation leverages contemporary catalytic systems to achieve a challenging C-C bond formation.

This dual approach combines a classic, foundational reaction with a cutting-edge catalytic method, providing a comprehensive and instructive synthetic pathway.

Mechanistic Insights and Rationale

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution. The reaction is initiated by the activation of succinic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, rendering the other carbonyl carbon highly electrophilic. This potent electrophile is then attacked by the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Aromaticity is restored by the loss of a proton, which is facilitated by the [AlCl₃(OH)]⁻ complex. An aqueous workup is then necessary to hydrolyze the aluminum salt and liberate the final product, 4-oxo-4-phenylbutanoic acid.

Step 2: Palladium-Catalyzed α-Arylation of 4-Oxo-4-phenylbutanoic Acid

The direct α-arylation of carboxylic acids is a more recent and sophisticated transformation in organic synthesis. The generally accepted mechanism for this palladium-catalyzed reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (e.g., bromobenzene) to a low-valent palladium(0) complex. The resulting palladium(II) species then coordinates to the enolate of the carboxylic acid, which is formed in situ by a suitable base. Subsequent reductive elimination from the palladium(II) complex forms the new carbon-carbon bond at the α-position and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand on the palladium catalyst is critical for promoting both the oxidative addition and the reductive elimination steps efficiently.

Experimental Protocols

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid

Materials:

-

Benzene (anhydrous)

-

Succinic anhydride

-

Aluminum chloride (anhydrous, powdered)

-

Concentrated Hydrochloric Acid

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer.

-

Reagent Charging: The flask is charged with succinic anhydride (50 g, 0.5 mol) and anhydrous benzene (225 mL, 2.5 mol).

-

Catalyst Addition: While stirring vigorously, powdered anhydrous aluminum chloride (100 g, 0.75 mol) is added to the mixture in portions. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas.

-

Reaction Completion: The reaction mixture is then heated to reflux using a steam bath for 30 minutes to ensure the reaction goes to completion.

-

Work-up: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complex.

-

Isolation: The excess benzene is removed by steam distillation. The remaining aqueous solution is cooled, and the precipitated 4-oxo-4-phenylbutanoic acid is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from hot water to yield a white crystalline solid.

Step 2: Proposed Synthesis of this compound via Palladium-Catalyzed α-Arylation

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., cataCXium® A)

-

A suitable base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-oxo-4-phenylbutanoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

-

Reagent Addition: Add anhydrous, degassed toluene, followed by potassium carbonate (2.5 eq) and bromobenzene (1.5 eq).

-

Reaction: The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Presentation

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: α-Arylation (Proposed) |

| Starting Material | Benzene and Succinic Anhydride | 4-Oxo-4-phenylbutanoic Acid and Bromobenzene |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Palladium(II) Acetate / Phosphine Ligand |

| Stoichiometry | Benzene (excess), Succinic Anhydride (1 eq), AlCl₃ (1.5 eq) | 4-Oxo-4-phenylbutanoic Acid (1 eq), Bromobenzene (1.5 eq), Pd(OAc)₂ (0.02 eq), Ligand (0.04 eq), Base (2.5 eq) |

| Solvent | Benzene (reagent and solvent) | Toluene or Dioxane |

| Temperature | Reflux | 100-120 °C |

| Reaction Time | 30 minutes | 12-24 hours |

| Typical Yield | 80-90% | 60-80% (estimated based on similar reactions) |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound:

-

Infrared (IR) Spectroscopy: An IR spectrum of the final product has been reported.[1] Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.

-

A sharp C=O stretch from the ketone around 1680 cm⁻¹.

-

C-H stretches from the aromatic rings around 3100-3000 cm⁻¹.

-

C=C stretches from the aromatic rings in the 1600-1450 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The aliphatic protons of the butanoic acid chain would appear as a characteristic pattern of multiplets in the upfield region. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid (typically in the δ 170-200 ppm region). The aromatic carbons would appear in the δ 120-140 ppm range, and the aliphatic carbons would be observed at higher field.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₄O₃, MW = 266.28 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage adjacent to the carbonyl groups.

Experimental Workflow Diagram

Sources

chemical and physical properties of 4-Oxo-2,4-diphenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Oxo-2,4-diphenylbutanoic acid (CAS No: 4370-96-1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its molecular structure, physicochemical characteristics, spectral information, and safety protocols. While specific experimental data on its biological activity remain limited in publicly accessible literature, this guide will also touch upon the broader context of related chemical structures and their potential therapeutic applications to inform future research directions.

Introduction

This compound is a keto-carboxylic acid with a molecular framework that holds potential for further chemical exploration and derivatization. Its structure, featuring two phenyl rings and a reactive keto group, makes it an interesting candidate for synthetic modifications and as a building block in the development of novel compounds. This guide aims to provide a detailed understanding of its fundamental properties, drawing from available chemical data and safety information.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 4370-96-1 | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.29 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | γ-Oxo-α,γ-diphenylbutanoic acid | N/A |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Molecular Structure and Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. While the raw spectral data is not publicly available, commercial suppliers indicate the availability of Infrared (IR), Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra.[2]

Infrared (IR) Spectroscopy

Based on the functional groups present in the molecule, the following characteristic absorption bands are expected in the IR spectrum:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1710 cm⁻¹: C=O stretching of the ketone.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, the methine proton at the C2 position, and the methylene protons at the C3 position. The chemical shifts of the aliphatic protons would be influenced by the adjacent phenyl and carbonyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons of the two phenyl rings, and the aliphatic carbons at the C2 and C3 positions.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 254. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the benzoyl group (-COC₆H₅), and other characteristic cleavages of the butanoic acid chain.

Synthesis and Reactivity

Potential Synthetic Pathways

A logical approach to the synthesis of this compound could involve a Friedel-Crafts acylation reaction. One conceptual pathway is the acylation of phenylacetic acid or its derivatives with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Phenylacetic_Acid [label="Phenylacetic Acid Derivative"]; Benzoyl_Chloride [label="Benzoyl Chloride"]; Catalyst [label="AlCl₃", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Acylated Intermediate"]; Target_Molecule [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Phenylacetic_Acid -> Intermediate; Benzoyl_Chloride -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Target_Molecule; }

Conceptual Friedel-Crafts acylation pathway for the synthesis of this compound.

Note: This proposed pathway is theoretical and would require experimental validation and optimization of reaction conditions such as solvent, temperature, and reaction time.

Applications in Research and Drug Development

The biological activity of this compound itself has not been extensively reported. However, the structural motifs present in this molecule are found in various biologically active compounds. For instance, derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their potential as S1P₁ receptor agonists, which have applications in autoimmune diseases.[3] The presence of the keto-carboxylic acid functionality and the two phenyl groups provides a scaffold that can be readily modified to explore a range of biological targets.

Core_Scaffold [label="4-Oxo-2,4-diphenylbutanoic\nacid Scaffold", fillcolor="#4285F4", pos="0,1.5!"]; Derivatization [label="Chemical\nDerivatization", fillcolor="#FBBC05", pos="2,0!"]; Bio_Screening [label="Biological\nScreening", fillcolor="#34A853", pos="-2,0!"]; Lead_Compound [label="Lead Compound\nIdentification", fillcolor="#EA4335", pos="0,-1.5!"];

Core_Scaffold -> Derivatization; Derivatization -> Bio_Screening; Bio_Screening -> Lead_Compound; }

Potential workflow for the utilization of the this compound scaffold in drug discovery.

Safety and Handling

According to available safety data, this compound is classified as an irritant and may cause an allergic skin reaction. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.

-

-

Storage: Store in a cool, dry, and well-ventilated area.

Conclusion

References

Sources

- 1. 4370-96-1|this compound|BLD Pharm [bldpharm.com]

- 2. 4-oxo-2,4-diphenyl-butanoic acid(4370-96-1) IR Spectrum [chemicalbook.com]

- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-2,4-diphenylbutanoic Acid: Molecular Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2,4-diphenylbutanoic acid, a γ-keto acid, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid, a ketone, and two phenyl groups, provides a versatile platform for the development of novel therapeutic agents and complex molecular architectures. This technical guide offers a comprehensive overview of the molecular structure, spectroscopic characterization, and a detailed synthesis protocol for this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

This compound possesses a butanoic acid backbone substituted with two phenyl groups at positions 2 and 4, and a ketone at position 4. This structure results in a chiral center at the C2 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 4370-96-1 | [1][2][3] |

| Molecular Formula | C₁₆H₁₄O₃ | N/A |

| Molecular Weight | 254.28 g/mol | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in many organic solvents | General knowledge |

| Appearance | Expected to be a solid at room temperature | General knowledge |

Synthesis of this compound

The most logical and established method for the synthesis of γ-keto acids is the Friedel-Crafts acylation. For this compound, this would involve the acylation of benzene with 2-phenylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring, forming a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product after an aqueous workup to decompose the aluminum chloride complex.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.

Materials:

-

2-Phenylsuccinic anhydride

-

Anhydrous benzene (reagent and solvent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous benzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Addition of Acylating Agent: Dissolve 2-phenylsuccinic anhydride in anhydrous benzene and add this solution dropwise to the stirred reaction mixture via the addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton at the C2 position, and the methylene protons at the C3 position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ketone and the carboxylic acid, as well as signals for the carbons of the two phenyl rings and the aliphatic backbone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic protons | 7.2 - 8.1 (m) | 127 - 140 |

| C2-H (methine) | 4.0 - 4.5 (t or dd) | 45 - 55 |

| C3-H₂ (methylene) | 3.0 - 3.8 (m) | 35 - 45 |

| COOH | 10 - 12 (br s) | 175 - 185 |

| C=O (ketone) | - | 195 - 205 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the ketone.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1700-1725 |

| C=O (Ketone) | 1680-1700 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Carboxylic acid) | 1210-1320 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.28). Common fragmentation patterns would involve the loss of the carboxylic acid group, the phenyl group, and cleavage adjacent to the carbonyl groups.

Diagram 2: Key Spectroscopic Correlations for this compound

Caption: Correlation of molecular structure with expected spectroscopic data.

Applications in Research and Drug Development

γ-Keto acids and their derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity.[4] The presence of multiple functional groups in this compound allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for drug discovery.

Derivatives of butanoic acid have been investigated for a range of therapeutic applications, including their potential as anticancer and antiviral agents. The incorporation of the this compound scaffold into novel molecular entities could lead to the discovery of new drug candidates with improved efficacy and pharmacological profiles.

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthesis protocol based on the well-established Friedel-Crafts acylation, and a predictive analysis of its spectroscopic characterization. The information presented herein serves as a valuable resource for researchers and scientists, facilitating the synthesis, identification, and utilization of this important γ-keto acid in the pursuit of novel chemical entities and therapeutic agents. Further experimental validation of the proposed synthesis and characterization data will be crucial for its broader application in the scientific community.

References

-

Synthesis of some new (E)-2-arylidine-4-oxo-4-arylaminobutanoic acids and (E)-3-arylidine-1- arylpyrrolidine-2,5-diones of possible medicinal applications and biological activities. (n.d.). Retrieved January 17, 2026, from [Link]

- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). Biointerface Research in Applied Chemistry, 12(3), 3522-3539.

- Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Journal of Veterinary Science, 25(2), e33.

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound - 4370-96-1, C16H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 17, 2026, from [Link]

- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. (2015). Der Pharma Chemica, 7(3), 105-112.

Sources

An In-depth Technical Guide to 3-Benzoylpropionic Acid (CAS 2051-95-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpropionic acid, identified by the CAS number 2051-95-8, is a versatile organic compound that serves as a crucial intermediate in a variety of synthetic pathways.[1] Its unique structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of 3-benzoylpropionic acid, with a focus on its relevance to the field of drug discovery and development.[2][3]

Chemical Identity and Synonyms

The compound with CAS number 2051-95-8 is most commonly known as 3-Benzoylpropionic acid. However, due to its structure, it is also referred to by several other names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

Table 1: Synonyms for CAS 2051-95-8

| Synonym | Source(s) |

| 4-Oxo-4-phenylbutanoic acid | [1][4][5][6] |

| 4-Oxo-4-phenylbutyric acid | [1][4][6] |

| β-Benzoylpropionic acid | [1][6] |

| 3-Benzoylpropanoic acid | [1][6] |

| Benzenebutanoic acid, γ-oxo- | [1][4][6] |

| Phenylbutyrate Related Compound A | [4] |

| Phenylbutyrate EP Impurity A | [7] |

| NSC 2092 | [1][6] |

| NSC 51010 | [1][6] |

| NSC 229040 | [1][6] |

Physicochemical Properties

3-Benzoylpropionic acid is a white to off-white crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

Table 2: Physicochemical Properties of 3-Benzoylpropionic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][5][8][9] |

| Molecular Weight | 178.18 g/mol | [4][5][9] |

| Appearance | White to off-white crystalline solid/powder | [1][2][5] |

| Melting Point | 114-117 °C | [5] |

| Boiling Point | 270.41 °C (rough estimate) | [5] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1] Slightly soluble in chloroform, ethyl acetate, and methanol.[5] | [1][5] |

| pKa | 4.53 ± 0.17 (Predicted) | [5] |

| InChI | InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | [1][5] |

| SMILES | O=C(CCC(=O)O)c1ccccc1 | [1][5][8] |

Synthesis of 3-Benzoylpropionic Acid

A common and well-established method for the synthesis of 3-benzoylpropionic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.[2][10] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[2]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 3-Benzoylpropionic acid.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a generalized procedure based on established methods for the synthesis of β-benzoylpropionic acid.[10]

Materials:

-

Succinic anhydride

-

Dry, thiophene-free benzene

-

Anhydrous aluminum chloride

-

Concentrated hydrochloric acid

-

Water

-

Anhydrous sodium carbonate

Equipment:

-

Three-necked flask equipped with a mechanical stirrer and two reflux condensers

-

Oil bath

-

Dropping funnel

-

Beakers

-

Apparatus for steam distillation

-

Filtration apparatus

Procedure:

-

In a three-necked flask, combine 0.68 mole of succinic anhydride and 4.5 moles of dry, thiophene-free benzene.[10]

-

With stirring, add 1.5 moles of powdered, anhydrous aluminum chloride all at once. The mixture will become hot and evolve hydrogen chloride.[10]

-

Heat the mixture in an oil bath and reflux with continued stirring for 30 minutes.[10]

-

Cool the flask in cold water and slowly add 300 cc of water through a dropping funnel.[10]

-

Add 100 cc of concentrated hydrochloric acid and remove the excess benzene by steam distillation.[10]

-

Transfer the hot mixture to a beaker. The 3-benzoylpropionic acid will separate as an oil and then solidify.[10]

-

Cool the mixture to 0°C, collect the solid, and wash it with a cold mixture of 50 cc of concentrated hydrochloric acid and 150 cc of water, followed by a wash with 200 cc of cold water.[10]

-

Purify the crude acid by dissolving it in a boiling solution of 75 g of anhydrous sodium carbonate in 500 cc of water.[10]

Applications in Research and Drug Development

3-Benzoylpropionic acid is a valuable intermediate in the synthesis of a wide range of organic molecules. Its bifunctional nature allows for diverse chemical transformations.

-

Pharmaceutical Synthesis: It is utilized in the preparation of various pharmaceuticals.[1][2] For instance, it can serve as a precursor for the synthesis of anti-inflammatory agents.[2]

-

Agrochemicals: This compound is also a building block in the synthesis of certain agrochemicals.[1]

-

Fine Chemicals: Its reactivity makes it a useful intermediate in the production of other fine chemicals.[1]

-

Fungicide: It has been reported to have applications as a fungicide.[5]

-

Oligonucleotide Synthesis: 3-Benzoylpropionic acid can be used as a reagent in oligonucleotide synthesis.[5]

-

Analytical Standards: It is also used as a pharmaceutical secondary standard and certified reference material for analytical applications, such as in the quality control of phenylbutyrate.[4][5][7]

Biological Activity

While primarily used as a synthetic intermediate, 3-benzoylpropionic acid may exhibit biological activity, which is of interest in the field of medicinal chemistry.[1] It has been identified as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[6]

Safety and Handling

3-Benzoylpropionic acid is classified as an irritant.[6] Proper safety precautions must be taken when handling this chemical.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][14][15]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12][15]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are recommended.[11][13]

-

Respiratory Protection: Use a dust mask (e.g., N95) for operations that may generate dust.[5]

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed.[11] Recommended storage temperatures can vary, with some sources suggesting 2-8°C[5] and others 4°C.[8]

Conclusion

3-Benzoylpropionic acid (CAS 2051-95-8) is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined properties and synthetic routes make it a reliable building block for the creation of more complex molecules. A thorough understanding of its chemical characteristics, synthetic pathways, and safety protocols is essential for researchers and scientists working with this compound.

References

-

PubChem. (n.d.). 3-Benzoylpropionic acid. Retrieved from [Link]

-

SynZeal. (n.d.). Phenylbutyrate Impurity 6. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]

Sources

- 1. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 2051-95-8 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-BENZOYLPROPIONIC ACID | 2051-95-8 [chemicalbook.com]

- 6. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylbutyrate Impurity 6 | 864811-35-8 | SynZeal [synzeal.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 3-Benzoylpropionic Acid | 2051-95-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. fishersci.ie [fishersci.ie]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 2051-95-8 | 3-Benzoylpropionic acid | Aryls | Ambeed.com [ambeed.com]

biological activity of 4-Oxo-2,4-diphenylbutanoic acid derivatives

<-4-_> An In-depth Technical Guide to the Biological Activity of 4-Oxo-2,4-diphenylbutanoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of this compound represent a class of organic compounds characterized by a core keto-acid scaffold. This structure has proven to be a versatile template for the development of novel therapeutic agents. Many esters and derivatives of 4-oxoacids have demonstrated significant fungicidal, bactericidal, and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives. It delves into their mechanisms of action, particularly in antimicrobial and anti-inflammatory contexts, and outlines detailed experimental protocols for their evaluation. Furthermore, this guide explores the structure-activity relationships that govern their efficacy, offering insights for the rational design of future drug candidates.

Introduction: The Chemical Scaffold and Its Significance

The this compound core is a bifunctional molecule that possesses the characteristics of both a ketone and a carboxylic acid.[1] This unique combination allows for a wide range of chemical modifications, leading to a diverse library of derivatives with varied biological profiles. The presence of two phenyl rings offers opportunities for substitution to modulate lipophilicity, electronic properties, and steric interactions, which are crucial for receptor binding and biological activity. The inherent reactivity of the keto and carboxylic acid groups also allows for the synthesis of various heterocyclic and carbocyclic frameworks, expanding the chemical space for drug discovery.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation.

General Synthesis via Friedel-Crafts Acylation

A robust method for synthesizing the parent 4-oxo-4-phenylbutanoic acid involves the Friedel-Crafts acylation of benzene with succinic anhydride.[2] This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride.[2]

Workflow for the Synthesis of 4-Oxo-4-phenylbutanoic Acid:

Caption: 4-PBA's inhibition of ER stress and key signaling pathways.

Experimental Protocols for Bioactivity Screening

To evaluate the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., Huh-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours. [3]2. Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-fluorouracil). [3]3. Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the derivatives and their biological activity is crucial for designing more potent and selective compounds.

| Structural Modification | Observed Effect on Activity | Rationale/Hypothesis |

| Substitution on Phenyl Rings | Halogen or alkyl groups in ortho positions can increase anti-inflammatory activity. [4] | These groups can induce a twist in the angle between the phenyl rings, which may be optimal for receptor binding. [4] |

| Lipophilicity | Increased lipophilicity often correlates with enhanced activity. [4] | Improved cell membrane penetration and interaction with hydrophobic pockets of target proteins. [5] |

| Esterification of Carboxylic Acid | Can modulate pharmacokinetic properties and may lead to prodrugs. | Ester groups can be hydrolyzed in vivo to release the active carboxylic acid. |

Future Perspectives and Drug Development Potential

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a larger library of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of infectious and inflammatory diseases.

-

Toxicity Profiling: Assessing the safety and tolerability of lead candidates.

By leveraging the versatility of this chemical scaffold and a deeper understanding of its SAR, it is possible to develop novel drugs that address unmet medical needs in the areas of infectious and inflammatory diseases.

References

-

Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(1), 39-49. [Link]

-

Synthesis and in vitro antimicrobial activity of 3-keto 16-membered macrolides derived from tylosin. PubMed. [Link]

-

Synthesis, structural aspects and antimicrobial activity of novel chiral b-keto amides. Journal of Chemical and Pharmaceutical Research. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]

-

Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar. [Link]

-

Oxovanadium(IV) catalysis in the bromate oxidation of 4-oxo-4- phenylbutanoic acid. ResearchGate. [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]

-

Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. [Link]

-

Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Semantic Scholar. [Link]

-

2,4-Dioxo-4-phenylbutanoic acid | C10H8O4. PubChem. [Link]

-

Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. MDPI. [Link]

-

Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. MDPI. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed Central. [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

-

4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. PubMed. [Link]

-

Molecular Mechanisms of Anti-Inflammatory Phytochemicals. PubMed Central. [Link]

-

Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]

-

4-Phenylbutyric acid presents therapeutic effect on osteoarthritis via inhibiting cell apoptosis and inflammatory response induced by endoplasmic reticulum stress. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Substituted Butanoic Acids

<

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted butanoic acids, a class of molecules built upon a four-carbon carboxylic acid framework, represent a fascinating journey of scientific discovery, from fundamental organic chemistry to the development of blockbuster therapeutics. This guide provides an in-depth exploration of the history, discovery, and evolving understanding of these compounds, with a particular focus on those that have made a significant impact on neuroscience and medicine. We will delve into the core chemical principles, the serendipitous discoveries, the rational drug design efforts, and the mechanistic intricacies that have defined this important class of molecules.

The Butanoic Acid Scaffold: A Foundation for Diversity

Butanoic acid, also known as butyric acid, is a simple short-chain fatty acid. Its four-carbon backbone provides a versatile scaffold for chemical modification. The "substitution" in substituted butanoic acids refers to the attachment of various functional groups at different positions along this carbon chain. These substitutions dramatically alter the molecule's physicochemical properties, including its polarity, size, and shape, which in turn dictates its biological activity.

Early Discoveries and the Dawn of a Therapeutic Class

The story of substituted butanoic acids as therapeutic agents begins not with a targeted drug discovery program, but with fundamental chemical synthesis and the exploration of neuroactive compounds.

Gamma-Hydroxybutyric Acid (GHB): From Anesthetic to Neurotransmitter

The history of therapeutically relevant substituted butanoic acids can be traced back to the 19th century with the work of Russian chemist Alexander Zaytsev . In 1874, he was the first to synthesize gamma-hydroxybutyric acid (GHB), a compound where a hydroxyl group replaces a hydrogen atom on the gamma (γ) carbon of the butanoic acid chain.[1] However, it was not until the early 1960s that the French physician and researcher Dr. Henri Laborit conducted extensive research into GHB's potential medical applications.[1] Laborit's work was initially focused on studying the neurotransmitter gamma-aminobutyric acid (GABA), but GABA's inability to effectively cross the blood-brain barrier hampered his research.[1][2] GHB, being structurally similar to GABA and able to penetrate the central nervous system, became a valuable tool.[1]

Laborit and his team discovered GHB's potent anesthetic and sedative properties, leading to its use in surgical procedures.[1] Further research revealed that GHB is a naturally occurring neurotransmitter in the mammalian brain, acting on both its own specific GHB receptor and the GABAB receptor.[1][[“]][4] This dual mechanism of action contributes to its complex pharmacological profile, which includes effects on sleep architecture, dopamine release, and central nervous system depression.[1][[“]][5] While its therapeutic use is now primarily limited to the treatment of narcolepsy and cataplexy due to its potential for abuse, the discovery of GHB was a pivotal moment, demonstrating that a simple substituted butanoic acid could have profound effects on the brain.[1]

Valproic Acid: A Serendipitous Anticonvulsant

Another key player in the history of substituted butanoic acids is valproic acid , a branched-chain carboxylic acid. Synthesized in 1881, it was initially used as an organic solvent.[6] Its anticonvulsant properties were discovered entirely by accident in 1962 by French researcher Pierre Eymard. He was using valproic acid as a vehicle for other compounds being tested for antiseizure activity and observed that the valproic acid itself was preventing seizures in laboratory animals. This serendipitous finding led to its development as a major antiepileptic drug.[6]

The mechanism of action of valproic acid is multifaceted and not fully understood, but it is known to increase brain levels of GABA, block voltage-gated sodium channels, and inhibit histone deacetylases.[6][7][8][9] Its broad spectrum of activity against different seizure types has made it a cornerstone of epilepsy treatment for decades.[6]

The Gabapentinoids: Rational Design Meets Fortuitous Discovery

The development of gabapentin and its successor, pregabalin, marks a significant evolution in the story of substituted butanoic acids, blending rational design with unexpected findings.

Gabapentin: A GABA Analog with a Twist

In the early 1970s, researchers at Parke-Davis (now part of Pfizer) were working to develop new drugs for neurological disorders.[2][10] A key strategy was to design molecules that could mimic the action of GABA, the primary inhibitory neurotransmitter in the brain.[2] Since GABA itself poorly penetrates the blood-brain barrier, the team synthesized a series of lipophilic GABA analogs.[2] One of these was gabapentin , which incorporated a cyclohexyl group onto the GABA backbone.[11][12]

While designed as a GABA agonist, extensive research revealed that gabapentin does not bind to GABA receptors nor does it significantly affect GABA synthesis or metabolism.[11][12][13] Instead, its primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[11][12][14] This binding reduces the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P, thereby dampening neuronal excitability.[14][15][16]

Initially developed as an anticonvulsant and approved by the FDA in 1993, gabapentin was later found to be effective in treating neuropathic pain.[12][17][18]

Pregabalin: A More Potent Successor

Following the success of gabapentin, researchers sought to develop a compound with improved pharmacokinetic and pharmacodynamic properties. This led to the development of pregabalin , an S-enantiomer of 3-isobutyl GABA.[2][19] Pregabalin shares the same mechanism of action as gabapentin, binding to the α2δ-1 subunit of voltage-gated calcium channels.[15][19][20][21]

However, pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, making it a more potent analgesic.[19][22] It also has a more predictable and linear pharmacokinetic profile, with higher bioavailability and faster absorption.[23] Approved for medical use in the United States in 2004, pregabalin is widely used for neuropathic pain, fibromyalgia, generalized anxiety disorder, and as an adjunctive therapy for partial seizures.[19][24]

The development of the gabapentinoids highlights a key theme in drug discovery: while a rational approach can guide the initial design, the ultimate biological activity and therapeutic utility of a molecule can be unexpected and lead to new avenues of research.

Other Notable Substituted Butanoic Acids

Beyond the well-known examples of GHB, valproic acid, and the gabapentinoids, other substituted butanoic acids have found important applications in research and medicine.

-

4-Phenylbutyric acid: This compound, where a phenyl group is attached to the terminal carbon of butanoic acid, was first synthesized in the early 20th century.[25] It is used as a chemical chaperone to alleviate endoplasmic reticulum stress and is approved for the treatment of urea cycle disorders.[25][26] Its sodium salt, sodium phenylbutyrate, provides an alternative pathway for the excretion of excess nitrogen.[26]

-

(R)-3-Hydroxybutanoic acid: This chiral molecule is a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[27] It is naturally produced by microorganisms as a storage polymer called polyhydroxybutyrate (PHB).[28][29] Enzymatic and chemical methods have been developed for its synthesis, providing access to this valuable chiral intermediate.[27][28][30]

Experimental Methodologies and Data

The discovery and development of substituted butanoic acids have been underpinned by a wide range of experimental techniques.

Synthesis of Substituted Butanoic Acids

The synthesis of these compounds can be achieved through various organic chemistry reactions. For example, the synthesis of 4-phenylbutyric acid can be accomplished via a Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.[31]

Experimental Protocol: Synthesis of 4-Phenylbutyric Acid [31]

-

Reaction Setup: In a suitable reaction vessel, add benzene and powdered aluminum chloride. Stir the mixture at 50°C for 10 minutes.

-

Substrate Addition: Slowly add butyrolactone to the reaction mixture in small portions, maintaining the temperature between 50 and 60°C for 90 minutes.

-

Quenching: Carefully add the reaction mixture to a mixture of ice and 5% sodium hydroxide, ensuring the temperature remains below 35°C and the pH is maintained between 9 and 9.5 for 2 hours.

-

Isolation: Filter the mixture under vacuum. Precipitate the crude 4-phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.

-

Purification: Isolate the crude product by vacuum filtration and further purify by vacuum distillation.

Characterization and Analysis

Various analytical techniques are employed to characterize substituted butanoic acids, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): For purification and quantification.[29]

-

Chiral Chromatography: To separate and quantify enantiomers of chiral compounds like (R)-3-hydroxybutanoic acid.

Pharmacological Assays

To understand the biological activity of these compounds, a range of in vitro and in vivo assays are utilized:

-

Receptor Binding Assays: To determine the affinity of a compound for its molecular target (e.g., the α2δ-1 subunit for gabapentinoids).[32]

-

Electrophysiological Recordings: To measure the effects of a compound on neuronal activity.

-

Animal Models of Disease: To assess the efficacy of a compound in treating conditions like epilepsy, neuropathic pain, and anxiety.

Quantitative Data Summary

| Compound | Primary Mechanism of Action | Key Therapeutic Applications |

| Gamma-Hydroxybutyric Acid (GHB) | Agonist at GHB and GABAB receptors[1][[“]] | Narcolepsy, Cataplexy[1] |

| Valproic Acid | Increases GABA levels, blocks sodium channels, inhibits histone deacetylases[6][7][8] | Epilepsy, Bipolar disorder, Migraine[6] |

| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels[11][12][14] | Epilepsy, Neuropathic pain[12][17] |

| Pregabalin | Binds to the α2δ-1 subunit of voltage-gated calcium channels[15][19][20][21] | Neuropathic pain, Fibromyalgia, Generalized anxiety disorder, Epilepsy[19][24] |

| 4-Phenylbutyric Acid | Chemical chaperone, alternative nitrogen excretion pathway[25][26] | Urea cycle disorders[26] |

Signaling Pathways and Workflows

Mechanism of Action of Gabapentinoids

The following diagram illustrates the proposed mechanism of action for gabapentin and pregabalin.

Caption: Mechanism of action of gabapentin and pregabalin.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a substituted butanoic acid.

Caption: General workflow for synthesis and characterization.

Conclusion and Future Directions

The journey of substituted butanoic acids, from their initial synthesis in the 19th century to their current status as indispensable therapeutic agents, is a testament to the power of chemical exploration and the often-serendipitous nature of scientific discovery. The stories of GHB, valproic acid, gabapentin, and pregabalin demonstrate that even simple molecular scaffolds can give rise to compounds with profound and diverse biological activities.

Future research in this area will likely focus on several key aspects:

-

Development of more selective agents: As our understanding of the molecular targets of these drugs improves, there will be opportunities to design new substituted butanoic acids with greater selectivity and fewer off-target effects. For example, the development of mirogabalin, a gabapentinoid with a higher affinity for the α2δ-1 subunit, represents a step in this direction.[32][33]

-

Exploration of new therapeutic applications: The diverse mechanisms of action of substituted butanoic acids suggest that they may have therapeutic potential in a wider range of disorders. For instance, the histone deacetylase inhibitory activity of valproic acid and 4-phenylbutyric acid is being explored for its potential in cancer therapy.[8][25][34][35]

-

Novel drug delivery systems: Overcoming challenges such as the short half-life of some of these compounds through the development of prodrugs and novel delivery systems will be a key area of research.[35][36][37][38]

The rich history of substituted butanoic acids provides a valuable lesson for drug discovery professionals: a deep understanding of fundamental chemistry, coupled with a willingness to explore unexpected biological findings, can lead to the development of transformative medicines. As we continue to unravel the complexities of the central nervous system and other biological systems, this versatile class of molecules will undoubtedly continue to play a vital role in advancing human health.

References

- Pregabalin - Wikipedia. (n.d.).

- What is the mechanism of action of Pregabalin (Lyrica)? - Dr.Oracle. (2025, May 26).

- What is Gamma-Hydroxybutyrate (GHB) mechanism of action? - Consensus. (n.d.).

- Taylor, C. P. (1997). Mechanisms of action of gabapentin. Reviews in the Neurosciences, 8(1), 41-50.

- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.

- γ-Hydroxybutyric acid - Wikipedia. (n.d.).

- Yasaei, R., & Saadabadi, A. (2024, February 21). Gabapentin. In StatPearls. StatPearls Publishing.

- Gabapentin - Wikipedia. (n.d.).

- Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Current Neuropharmacology, 13(1), 47-70.

- What is the mechanism of Gabapentin? - Patsnap Synapse. (2024, July 17).

- What is the mechanism of Pregabalin? - Patsnap Synapse. (2024, July 17).

- Application Note: Synthesis of (R)-3-Hydroxybutanoic Acid via Enzymatic Catalysis. (n.d.). Benchchem.

- Tunnicliff, G. (1997). Sites of Action of Gamma-Hydroxybutyrate (GHB)--a Neuroactive Drug With Abuse Potential. Journal of Toxicology. Clinical Toxicology, 35(6), 581-590.

- Gabapentin Pharmacology - Uses, Mechanism Of Action, Adverse Effects And Contraindications. (2024, November 22). YouTube.

- Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids. In StatPearls. StatPearls Publishing.

- Pregabalin: medicine to treat epilepsy and anxiety. (n.d.). NHS.

- Valproic Acid Pharmacology. (n.d.). News-Medical.Net.

- GHB. (n.d.). Better Health Channel.

- Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (1993). (R)-3-Hydroxybutanoic acid, methyl ester. Organic Syntheses, 71, 39.

- valproic acid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Ghodke-Puranik, Y., & Thorn, C. F. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(4), 236-241.

- Gabapentin: History, Uses, Side Effects, and Withdrawal Symptoms. (n.d.). The Recovery Village.

- Valproate - Wikipedia. (n.d.).

- Gabapentin. (2016, October 19). Chemistry World.

- Owens, M. J., & Nemeroff, C. B. (2003). Pharmacology of Valproate. Psychopharmacology Bulletin, 37(Suppl 2), 17-24.

- (S)-β-Hydroxybutanoic acid; L-(+)-3-Hydroxybutyric acid. (n.d.). MedchemExpress.com.

- (R)-3-Hydroxybutanoic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence. (n.d.). Benchchem.

- Kim, J. S., Lee, J. Y., & Kim, S. H. (2021). Mirogabalin: could it be the next generation gabapentin or pregabalin? Korean Journal of Pain, 34(1), 4-18.

- An In-depth Technical Guide to 4-Hydroxy-2-phenylbutanoic Acid: Discovery, Synthesis, and Applications. (n.d.). Benchchem.

- Marson, A. G., Kadir, Z. A., Hutton, J. L., & Chadwick, D. W. (2000). Gabapentin for partial seizures. Cochrane Database of Systematic Reviews, (2), CD000219.

- 4-Phenylbutyric acid 1821-12-1 wiki. (n.d.). Guidechem.

- Mirogabalin: Could it be the next generation gabapentin or pregabalin? (2021). Korean Journal of Pain, 34(1), 4-18.

- CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt. (n.d.). Google Patents.

- Sodium phenylbutyrate - Wikipedia. (n.d.).

- Wang, J., Liu, Y., & Liu, Y. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6.

- Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024, March 4). Veterinariya i kormleniye.

- Gabapentin Differs From Pregabalin in Several Key Ways. (2015, September 22). Pharmacy Times.

- Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2022). Molecules, 27(19), 6527.

- Pérez, C., Navarro, A., Saldaña, M. T., Martínez, S., & Rejas, J. (2025, January 6). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology.

- Perrin, P., & Cuvillier, O. (2009). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Current Medicinal Chemistry, 16(33), 4437-4447.

- Application of butyric acid (butanoic acid) in preparing medicaments for treating anorectal diseases. (n.d.). Google Patents.

- 3-Hydroxy-4-phenylbutanoic acid. (n.d.). Biosynth.

- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.

- Zaytsev, A. (n.d.). Alexander Zaytsev's research works. ResearchGate.

Sources

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GHB | Better Health Channel [betterhealth.vic.gov.au]

- 6. Valproate - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medworksmedia.com [medworksmedia.com]

- 10. Gabapentin | Podcast | Chemistry World [chemistryworld.com]

- 11. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Gabapentin - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

- 16. m.youtube.com [m.youtube.com]

- 17. therecoveryvillage.com [therecoveryvillage.com]

- 18. medlink.com [medlink.com]

- 19. Pregabalin - Wikipedia [en.wikipedia.org]

- 20. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 22. pharmacytimes.com [pharmacytimes.com]

- 23. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]

- 24. Pregabalin: medicine to treat epilepsy and anxiety - NHS [nhs.uk]

- 25. guidechem.com [guidechem.com]

- 26. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 31. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 32. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 34. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. CN101292969B - Application of butyric acid (butanoic acid) in preparing medicaments for treating anorectal diseases - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Oxo-2,4-diphenylbutanoic acid

An Important Note on Data Availability

As a Senior Application Scientist, the cornerstone of any technical guide is the foundational experimental data. For the compound of interest, 4-Oxo-2,4-diphenylbutanoic acid (CAS Number: 4370-96-1) , a comprehensive search of publicly accessible scientific databases and chemical supplier technical sheets was performed. While the existence of this compound is confirmed, and sources such as ChemicalBook indicate the availability of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), direct access to the experimental spectra could not be achieved through available resources.[1] A 1975 publication in The Journal of Organic Chemistry also references this compound by its CAS number but does not provide spectroscopic details.[2]

Therefore, this guide will proceed by outlining the expected spectroscopic characteristics based on the known molecular structure and principles of spectroscopic analysis. This approach is designed to provide researchers with a robust theoretical framework for what to anticipate during experimental characterization, including key structural features to verify. We will detail the methodologies for acquiring this data and provide a logical interpretation of the anticipated results.

Molecular Structure and Analytical Overview

This compound is a keto-carboxylic acid featuring two distinct phenyl groups. Its structural complexity, including a chiral center at the C2 position, gives rise to a unique spectroscopic fingerprint. The robust analytical characterization of this molecule is critical for confirming its identity, purity, and structure in research and development settings, particularly in fields like medicinal chemistry and materials science.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

// Atom nodes 1 [label="O", pos="0,1.8!"]; 2 [label="HO", pos="-1.3,1.5!"]; 3 [label="C1", pos="-0.5,1.5!"]; 4 [label="C2", pos="-0.5,0!"]; 5 [label="H", pos="-1.3, -0.3!"]; 6 [label="C3", pos="0.8, -0.6!"]; 7 [label="H₂", pos="0.8, -1.4!"]; 8 [label="C4", pos="2.0, 0!"]; 9 [label="O", pos="2.0, 1.1!"]; 10 [label="Ph1", label="<●>", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-1.5!"]; 11 [label="Ph2", label="<●>", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3.2,-0.6!"];

// Atom labels C1_label [label="C1", pos="-0.8, 1.8!"]; C2_label [label="C2", pos="-0.8, -0.3!"]; C3_label [label="C3", pos="1.1, -0.3!"]; C4_label [label="C4", pos="2.3, 0.3!"]; Ph1_label [label="Phenyl", pos="-1.5, -2.1!"]; Ph2_label [label="Phenyl", pos="3.2, -1.2!"];

// Bonds 3 -- 1; 3 -- 2; 3 -- 4; 4 -- 5; 4 -- 6; 4 -- 10; 6 -- 7; 6 -- 8; 8 -- 9 [style=double]; 8 -- 11; } enddot Caption: Molecular Structure of this compound.

Experimental Protocol: General Sample Preparation

For all spectroscopic analyses, a sample of this compound of high purity (>98%) should be used.

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

IR Spectroscopy: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Due to the presence of a chiral center at C2, the adjacent methylene (C3) protons are diastereotopic and are expected to appear as a complex multiplet.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Phenyl (C4-Ph) | 7.8 - 8.1 | Multiplet | ~7-8 | Protons ortho to the carbonyl group are significantly deshielded by its electron-withdrawing and anisotropic effects. |

| Phenyl (C2-Ph & C4-Ph) | 7.2 - 7.7 | Multiplet | ~7-8 | The remaining aromatic protons on both phenyl rings will resonate in this typical region. |

| Methine (C2-H) | ~4.0 - 4.5 | Triplet of Doublets (td) or Multiplet | ~7-9 | This proton is at a chiral center, adjacent to a methylene group and a phenyl ring, leading to complex splitting. |